molecular formula C23H17ClN4OS B2677080 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849679-54-5

4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2677080
CAS No.: 849679-54-5
M. Wt: 432.93
InChI Key:
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Description

4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of benzyl and chlorophenyl groups further enhances its chemical properties, making it a valuable subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline scaffold.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the triazoloquinazoline intermediate with 3-chlorophenylmethylsulfanyl reagents under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the triazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, chlorophenylmethylsulfanyl reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases, cancer, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 4-benzyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 4-benzyl-1-{[(3-bromophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenylmethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWXDAHSELBCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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